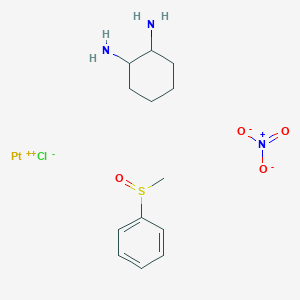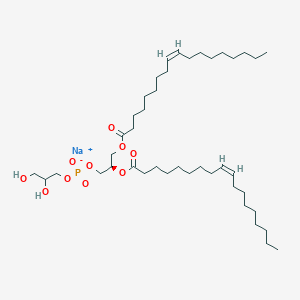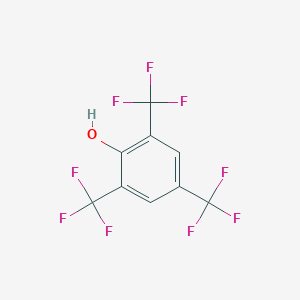![molecular formula C10H13N B054611 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-70-6](/img/structure/B54611.png)
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile, also known as MBOC, is a bicyclic compound with a nitrile functional group. It has been widely used in scientific research due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to affect the central nervous system, with some studies suggesting that it may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful building block for the synthesis of other compounds. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One area of interest is the development of new compounds based on the this compound scaffold with potential biological activities. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent. Additionally, further studies are needed to determine the toxicity and safety profile of this compound in order to fully explore its potential as a research tool and therapeutic agent.
In conclusion, this compound is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a research tool and therapeutic agent.
Synthesemethoden
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 2,7-dimethylbicyclo[2.2.2]oct-2-ene in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
114718-70-6 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3 |
InChI-Schlüssel |
KJIBOFBDMXTIGJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C1C#N)C=C2 |
Kanonische SMILES |
CC1C2CCC(C1C#N)C=C2 |
Andere CAS-Nummern |
114718-70-6 114718-71-7 114718-72-8 |
Synonyme |
Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, 3-methyl-, (1alpha,2alpha,3beta,4alpha)- (endo,exo)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



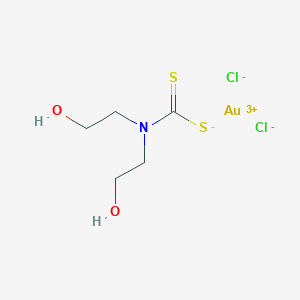
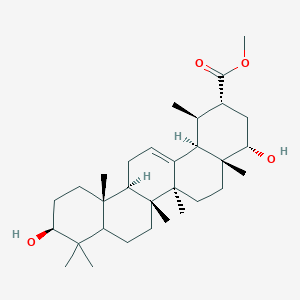
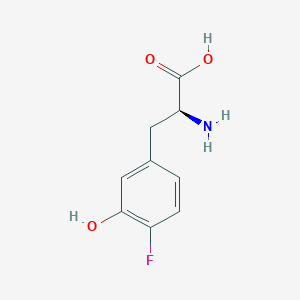
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
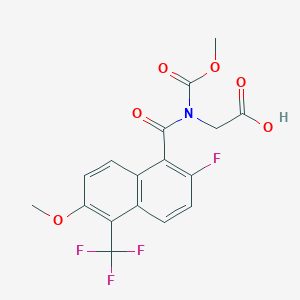
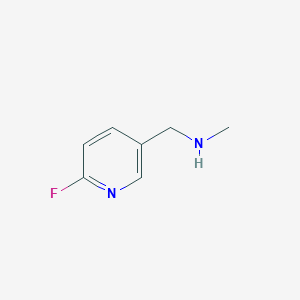
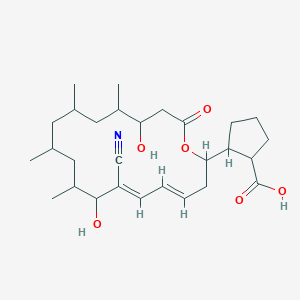
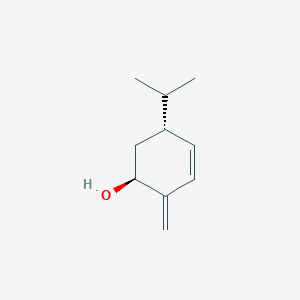
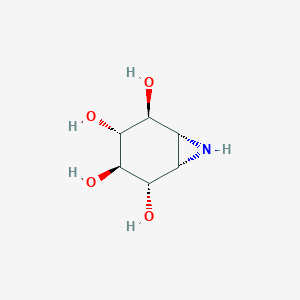
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
